REACTION_CXSMILES
|
[CH3:1][S:2]([O:5][CH2:6][CH2:7][S:8][C:9]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=[O:4])=[O:3].[N:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:1][S:2]([O-:5])(=[O:4])=[O:3].[C:16]1([C:9]([C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=2)([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[S:8][CH2:7][CH2:6][N+:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:2.3,4.5|
|
Name
|
2-(triphenylmethylthio)ethyl methanesulfonate
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Quantity
|
0.598 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCCSC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
catalyst
|
Smiles
|
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 25° C.
|
Type
|
CUSTOM
|
Details
|
the pyridine was evaporated under reduced pressure to a white solid which
|
Type
|
CUSTOM
|
Details
|
was triturated in ether
|
Type
|
FILTRATION
|
Details
|
filtered 0.66 g, (92%), mp 135°-50° C. dec. ir (KBr) νmax
|
Name
|
|
Type
|
|
Smiles
|
CS(=O)(=O)[O-].C1(=CC=CC=C1)C(SCC[N+]1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |